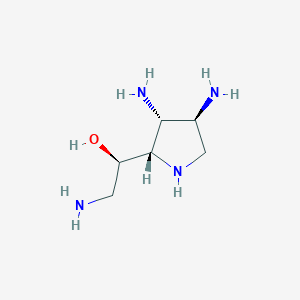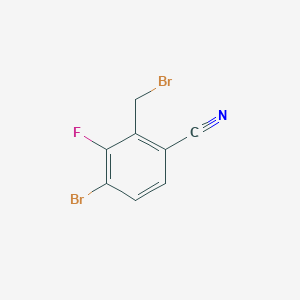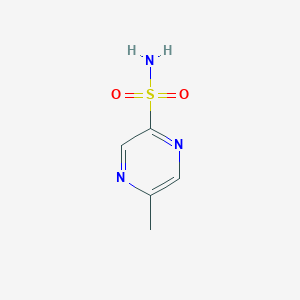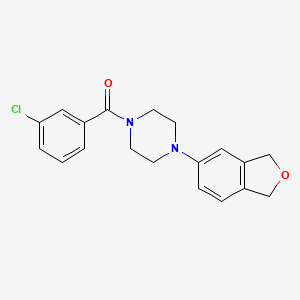
(R)-2-Amino-1-((2S,3R,4S)-3,4-diaminopyrrolidin-2-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-1-((2S,3R,4S)-3,4-diaminopyrrolidin-2-yl)ethanol is a chiral compound with significant importance in various fields of scientific research. This compound features a unique structure with multiple chiral centers, making it an interesting subject for stereochemical studies. Its applications span across chemistry, biology, medicine, and industry, where it is utilized for its specific biochemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-1-((2S,3R,4S)-3,4-diaminopyrrolidin-2-yl)ethanol typically involves multi-step organic reactions. One common method includes the use of chiral starting materials and catalysts to ensure the correct stereochemistry is achieved. For example, the synthesis might start with a chiral amino alcohol, which undergoes a series of reactions including protection, functional group interconversion, and deprotection steps to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or engineered microorganisms to achieve high yields and enantiomeric purity. Metabolic engineering of Escherichia coli, for instance, has been employed to produce similar compounds by optimizing the metabolic pathways and using specific enzymes to catalyze the desired reactions .
化学反应分析
Types of Reactions
®-2-Amino-1-((2S,3R,4S)-3,4-diaminopyrrolidin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.
科学研究应用
®-2-Amino-1-((2S,3R,4S)-3,4-diaminopyrrolidin-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic effects, including its role in drug design and development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals .
作用机制
The mechanism by which ®-2-Amino-1-((2S,3R,4S)-3,4-diaminopyrrolidin-2-yl)ethanol exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, such as enzyme inhibition or activation, receptor binding, and signal transduction. The compound’s chiral nature allows it to fit into specific active sites of enzymes or receptors, thereby modulating their activity .
相似化合物的比较
Similar Compounds
(2S,3R,4S)-4-Hydroxyisoleucine: Another chiral amino alcohol with similar stereochemistry.
(2S,3R,4S)-3,4-Dihydroxyproline: A compound with similar functional groups but different biological activity.
Uniqueness
What sets ®-2-Amino-1-((2S,3R,4S)-3,4-diaminopyrrolidin-2-yl)ethanol apart is its specific combination of chiral centers and functional groups, which confer unique biochemical properties. This makes it particularly valuable in stereochemical studies and applications where precise molecular interactions are crucial .
属性
分子式 |
C6H16N4O |
|---|---|
分子量 |
160.22 g/mol |
IUPAC 名称 |
(1R)-2-amino-1-[(2S,3R,4S)-3,4-diaminopyrrolidin-2-yl]ethanol |
InChI |
InChI=1S/C6H16N4O/c7-1-4(11)6-5(9)3(8)2-10-6/h3-6,10-11H,1-2,7-9H2/t3-,4+,5+,6+/m0/s1 |
InChI 键 |
WDXMODRDASMCRI-SLPGGIOYSA-N |
手性 SMILES |
C1[C@@H]([C@H]([C@H](N1)[C@@H](CN)O)N)N |
规范 SMILES |
C1C(C(C(N1)C(CN)O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,4-Dimethoxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B15203843.png)
![Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride](/img/structure/B15203845.png)




![1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-yl) ethanone](/img/structure/B15203896.png)
![4-Amino-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15203899.png)



![7-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B15203920.png)
![[4-(5-Formyl-2-thienyl)phenyl]acetonitrile](/img/structure/B15203923.png)

